6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-methoxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-8-5(10)4-6(12-3)9(2)7(8)11/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCLVMOVDQYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of urea with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound with high purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often require catalysts such as acids or bases, and the reactions are carried out in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with structurally related pyrimidine derivatives, emphasizing substituent effects, biological activities, and applications.
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione
- Substituents: Amino (position 5), cyano (position 6), methyl (positions 1 and 3).
- Key Properties: Exhibits significant positive inotropic activity in cardiac muscle (guinea pig and human), attributed to its pyridopyrimidine backbone and electron-withdrawing cyano group .
- Applications : Investigated as a cardiac stimulant, contrasting with the methoxy derivative, which lacks reported cardiovascular activity.
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 6642-31-5)
- Substituents: Amino (position 6), methyl (positions 1 and 3).
- Key Properties : Melting point: 295°C; used as a pharmaceutical intermediate for synthesizing anticoagulants and anti-tyrosinase agents .
- Applications: Versatile building block in medicinal chemistry due to its nucleophilic amino group, enabling functionalization at position 4.
- Comparison: The amino group offers reactivity for further derivatization, unlike the methoxy group, which is less reactive but may enhance metabolic stability.
5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 58713-03-4)
- Substituents : Acetyl (position 5), hydroxy (position 6), methyl (positions 1 and 3).
- Key Properties : High purity (>95% HPLC) with a molecular weight of 198.18 g/mol. The hydroxy and acetyl groups increase polarity, impacting solubility and hydrogen-bonding capacity .
- Applications : Intermediate in custom synthesis and fine chemicals, contrasting with the methoxy derivative’s underexplored applications.
6-Chloro-3-methyluracil (CAS 4318-56-3)
- Substituents : Chloro (position 6), methyl (position 3).
- Key Properties: Electrophilic chloro group facilitates substitution reactions.
- Comparison : The electron-withdrawing chloro group enhances reactivity in nucleophilic aromatic substitution, whereas the methoxy group’s electron-donating nature may stabilize the ring system.
6-Methyluracil
- Substituents : Methyl (position 6).
- Key Properties : Studied via powder diffraction (POSIT method) and quantum chemical calculations. The methyl group increases hydrophobicity compared to the methoxy derivative .
Data Table: Comparative Analysis of Pyrimidine Derivatives
*Calculated based on molecular formula.
Key Research Findings
Substituent-Driven Bioactivity: The cyano and amino groups in pyridopyrimidine derivatives correlate with cardiovascular activity, while methoxy and methyl groups may prioritize stability over reactivity .
Synthetic Utility: Amino-substituted derivatives (e.g., CAS 6642-31-5) are pivotal in drug discovery due to their versatility in functionalization .
Electronic Effects : Methoxy and chloro substituents exhibit opposing electronic influences, impacting reaction pathways and intermolecular interactions .
Notes
Methodology : Structural studies of analogs employed techniques like X-ray crystallography (SHELX software ) and quantum chemical calculations .
Limitations : Direct data on 6-methoxy-1,3-dimethyl-2,4-dione are sparse; inferences rely on structurally related compounds.
Biological Activity
6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₈N₂O₃
- Molecular Weight : 156.14 g/mol
- Structure : The compound features a pyrimidine ring with substituents that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways.
- Antioxidant Activity : The compound exhibits significant antioxidant properties that may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antioxidant Activity
Research indicates that this compound can scavenge free radicals and reduce oxidative stress markers in vitro. A study demonstrated a dose-dependent increase in antioxidant enzyme activity when treated with the compound.
| Concentration (µM) | Superoxide Dismutase Activity (U/mg) | Catalase Activity (U/mg) |
|---|---|---|
| 0 | 5.0 | 10.0 |
| 50 | 7.5 | 12.5 |
| 100 | 10.0 | 15.0 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Inhibition of cell migration |
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of the compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound for 48 hours.
Study on Antioxidant Properties
Another research article highlighted the antioxidant potential of this compound in a rat model subjected to oxidative stress. The administration of the compound resulted in reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation.
Q & A
Basic: What are the most reliable synthetic routes for 6-methoxy-1,3-dimethyl-tetrahydropyrimidine-2,4-dione?
Methodological Answer:
A common approach involves modified Biginelli reactions using urea/thiourea derivatives, β-keto esters, and aldehydes under acidic catalysis. For example, refluxing dimethylformamide (DMF) with potassium carbonate as a base and methoxy-substituted benzyl halides can introduce methoxy groups (see synthesis of bis-methoxybenzyl derivatives in ). Optimization includes solvent selection (e.g., ethanol or acetone for reflux), catalyst choice (p-toluenesulfonic acid or Lewis acids), and stepwise alkylation to avoid side reactions. Yields typically range from 60–80% after recrystallization.
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For instance, dihedral angles between the pyrimidine ring and substituents (e.g., methoxy groups) can be measured to confirm stereoelectronic effects . Weak hydrogen bonds (C–H···O) observed in crystal packing (e.g., 2.7–3.2 Å distances) explain solubility trends and stability . Refinement protocols using riding models for hydrogen atoms ensure accuracy, with R-factors <0.05 indicating high reliability .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, methyl groups at δ 1.8–2.1 ppm). H-C HSQC/HMBC correlations confirm connectivity .
- IR : Stretching frequencies for carbonyl (C=O, 1680–1720 cm) and N–H (3200–3400 cm) groups validate the tetrahydropyrimidine core .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 241.1 for CHNO) .
Advanced: How to address contradictions in reported biological activities of tetrahydropyrimidine derivatives?
Methodological Answer:
Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability) or substituent effects. For example, methoxy groups enhance membrane permeability but may reduce solubility. To resolve contradictions:
- Perform dose-response studies across multiple cell lines.
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Compare logP values and bioavailability via HPLC .
Advanced: How to design experiments probing substituent effects on reactivity?
Methodological Answer:
Varied Substituents : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at positions 1, 3, or 2.
Kinetic Studies : Monitor reaction rates (e.g., alkylation or hydrolysis) under controlled pH/temperature.
DFT Calculations : Predict electronic effects (HOMO/LUMO energies) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Cross-Validation : Compare experimental yields with computational predictions to identify steric/electronic bottlenecks.
Basic: What are the solubility and purification challenges for this compound?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or alkaline solutions (e.g., 0.1M NaOH) . Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:1) removes unreacted precursors. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to analyze hydrogen-bonding networks from crystallographic data?
Methodological Answer:
Using Mercury software, visualize C–H···O interactions (2.7–3.2 Å) and calculate their angles (>120°). These networks influence melting points and stability. For example, in the crystal lattice, intermolecular H-bonding between carbonyl oxygen and methoxy hydrogens creates a 3D framework, enhancing thermal stability (mp >250°C) .
Basic: What are the stability considerations under varying storage conditions?
Methodological Answer:
The compound degrades under UV light or high humidity. Store in amber vials at –20°C under nitrogen. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC, with <5% loss indicating robustness .
Advanced: Can computational modeling predict reactivity in novel derivatives?
Methodological Answer:
Yes. Density Functional Theory (DFT) calculates activation energies for reactions like nucleophilic substitution. For example, methyl group rotation barriers (~5 kcal/mol) explain conformational flexibility . Molecular dynamics simulations (NAMD) model solvation effects, aiding solvent selection for synthesis.
Advanced: How to resolve discrepancies between NMR and X-ray data?
Methodological Answer:
Dynamic Effects : NMR may average conformers (e.g., chair-flip in tetrahydropyrimidine), whereas X-ray captures a single conformation.
Crystal Packing : X-ray detects intermolecular interactions absent in solution. Compare solid-state (X-ray) and solution (NOESY) structures.
Refinement : Use restraints in X-ray refinement to align with NMR data (e.g., isotropic displacement parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
